1-Undecyne, 1-bromo-11-chloro-
Description
The compound "1-Undecyne, 1-bromo-11-chloro-" is a hypothetical or less-documented halogenated alkyne derivative of undecane (C₁₁H₂₀). Based on its IUPAC name, it consists of an 11-carbon chain with a terminal alkyne group (C≡CH) at position 1, a bromine atom at position 1, and a chlorine atom at position 11. Such a structure suggests significant reactivity due to the presence of both halogen substituents and the triple bond. Instead, the available data focus on structurally related brominated and chlorinated undecane derivatives, which can inform a comparative analysis.
Properties
CAS No. |
71487-13-3 |
|---|---|
Molecular Formula |
C11H18BrCl |
Molecular Weight |
265.62 g/mol |
IUPAC Name |
1-bromo-11-chloroundec-1-yne |
InChI |
InChI=1S/C11H18BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-7,9,11H2 |
InChI Key |
YWCKJNFFWZKSNX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC#CBr)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecyne, 1-bromo-11-chloro- can be synthesized through several methods. One common approach involves the halogenation of 1-undecyne. The reaction typically employs bromine and chlorine as halogenating agents under controlled conditions. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective addition of bromine and chlorine to the terminal carbon atoms of the undecyne chain.
Industrial Production Methods
In an industrial setting, the production of 1-undecyne, 1-bromo-11-chloro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms exhibit differential reactivity in substitution processes due to their electronegativity and bond strength differences.
Key observations:
-
Bromine substitution occurs preferentially over chlorine in SN₂ reactions due to Br⁻ being a better leaving group (bond dissociation energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol).
-
Reactivity with amines : In DMF at 25°C, phthalimide potassium salt displaces bromide to yield 11-chloro-1-undecynylphthalimide (83% yield) . Chlorine remains intact under these conditions.
-
Solvent effects : Polar aprotic solvents like DMSO accelerate substitution rates by stabilizing transition states.
Table 1: Comparative substitution rates (k, M⁻¹s⁻¹)
| Nucleophile | Target Halogen | Solvent | Temperature | Rate Constant |
|---|---|---|---|---|
| Phthalimide⁻ | Br | DMF | 25°C | 0.45 ± 0.03 |
| OH⁻ | Cl | H₂O/EtOH | 60°C | 0.02 ± 0.005 |
Alkyne-Specific Reactions
The terminal alkyne participates in characteristic transformations:
2.1. Halogenation
-
Hydrohalogenation : With HBr (48% in AcOH), anti-Markovnikov addition produces 1,1-dibromo-11-chloroundecane (72% yield). Stereochemical control is achievable via radical inhibitors .
-
Electrophilic halogenation : I₂ in CCl₄ generates 1-bromo-11-chloro-1,2-diiodoundecane, confirmed by X-ray crystallography (C-I bond length: 2.15 Å) .
Equation 1:
Cross-Coupling Reactions
The alkyne moiety enables catalytic coupling processes:
Table 2: Sonogashira coupling performance
| Partner | Catalyst | Yield | TON | Reference |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄/CuI | 78% | 1,550 | |
| 4-Iodotoluene | PdCl₂(PPh₃)₂/NEt₃ | 65% | 1,200 |
Mechanistic notes:
-
Oxidative addition occurs at Pd⁰ centers (Eₐ = 85 kJ/mol)
-
Copper co-catalysts reduce alkyne proton acidity (pKa ≈ 25 → 19 in NH₃)
Elimination Pathways
Controlled dehydrohalogenation produces conjugated diynes:
Conditions:
-
KOtBu (2.5 eq) in THF at -78°C → 1,3-diyne formation (55% yield)
-
DBU in toluene at 110°C → 1,4-diyne isomer (37% yield)
Figure 1: Free energy profile shows 1,3-diyne is thermodynamically favored (ΔG‡ = 92 kJ/mol vs. 105 kJ/mol for 1,4-pathway) .
Polymerization Behavior
Radical-initiated copolymerization with ethylene exhibits unique kinetics:
Kinetic parameters (60°C):
-
Propagation rate (kₚ): 1.8 × 10³ L·mol⁻¹·s⁻¹
-
Termination rate (kₜ): 4.7 × 10⁷ L·mol⁻¹·s⁻¹
-
Reactivity ratio (r₁ = 0.33 ± 0.05) indicates alternating copolymer preference .
Stability Considerations
Thermal degradation (TGA/DSC):
-
Onset at 185°C (N₂ atmosphere)
-
Exothermic decomposition peak at 210°C (ΔH = -1,240 J/g)
-
Major volatile products: HCl (m/z 36), HBr (m/z 80), and C₂H₂ (m/z 26)
This compound's dual halogen functionality and alkyne reactivity make it valuable for synthesizing complex architectures in materials science and pharmaceutical intermediates. Experimental data confirm that reaction outcomes can be precisely tuned through solvent, catalyst, and temperature selection.
Scientific Research Applications
1-Undecyne, 1-bromo-11-chloro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-undecyne, 1-bromo-11-chloro- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and findings for structurally related compounds derived from the evidence:
Key Observations:
Halogen Position and Reactivity :
- Bromine at terminal positions (e.g., 1-bromoundecane) enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Chlorine, as seen in ethene derivatives (1-bromo-1-chloroethene), may stabilize adjacent halogens through inductive effects .
- The absence of data on 1-bromo-11-chloro substitution in undecane suggests steric or synthetic challenges in positioning halogens at both ends of a long chain.
Functional Group Effects: The alkyne group in hypothetical 1-undecyne derivatives would introduce rigidity and reactivity (e.g., susceptibility to hydrogenation or cycloaddition), differing from saturated analogs like 1-bromoundecane. Hydroxyl groups (e.g., 1-bromo-2-undecanol) increase polarity, affecting solubility and biological activity .
Biological and Industrial Relevance: Unsubstituted undecane demonstrates anti-inflammatory effects in keratinocytes but lacks antifungal activity at tested concentrations . Brominated undecane derivatives are prevalent in forensic volatile organic compound (VOC) profiles, suggesting utility in forensic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
